4aH-thieno[3,2-d]pyrimidine-4-thione
Description
Properties
Molecular Formula |
C6H4N2S2 |
|---|---|
Molecular Weight |
168.2 g/mol |
IUPAC Name |
4aH-thieno[3,2-d]pyrimidine-4-thione |
InChI |
InChI=1S/C6H4N2S2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3,5H |
InChI Key |
APYUBFXQKFAMGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2C1=NC=NC2=S |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aminothiophene Precursors
The foundational approach for constructing the thieno[3,2-d]pyrimidine scaffold involves cyclizing aminothiophene derivatives with thiourea or isothiocyanates. For example, methyl 3-aminothiophene-2-carboxylate reacts with alkyl- or arylisothiocyanates to form thiourea intermediates, which undergo cyclization under basic conditions to yield 3-R-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones. This method, demonstrated by Shestakov et al., achieves moderate to high yields (50–85%) and allows substitution at the N-3 position through variations in the isothiocyanate reactant.
Key Reaction Conditions
- Solvent: Ethanol or DMF
- Base: Triethylamine or potassium hydroxide
- Temperature: Reflux (80–100°C)
- Yield Range: 50–85%
Thionation of Pyrimidin-4-one Precursors
Thionation of pre-synthesized pyrimidin-4-ones using Lawesson’s reagent (LR) or phosphorus pentasulfide (P₂S₅) is a widely adopted strategy. For instance, thieno[3,4-d]pyrimidin-4(3H)-thione was synthesized by treating the corresponding pyrimidin-4-one with LR in toluene at 110°C for 3 hours. This method offers superior efficiency compared to P₂S₅, which requires prolonged reaction times (12+ hours) and higher temperatures.
Comparative Thionation Efficiency
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Lawesson’s | Toluene | 110 | 3 | 87 |
| P₂S₅ | Xylene | 140 | 12 | 65 |
LR’s mechanism involves generating a reactive dithiophosphine ylide, which facilitates carbonyl-to-thiocarbonyl conversion via a thiaoxaphosphetane intermediate. This method preserves stereochemical integrity, making it preferable for optically active substrates.
Halogenation-Substitution Sequences
Chlorination of pyrimidine-diol intermediates followed by sulfur substitution provides an alternative route. Zhou et al. synthesized 2,4-dichlorothieno[3,2-d]pyrimidine by reacting thieno[3,2-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃). Subsequent treatment with sodium hydrosulfide (NaSH) or thiourea substitutes chlorine at C-4 with a thione group.
Representative Protocol
- Chlorination: Thieno[3,2-d]pyrimidine-2,4-diol + POCl₃ → 2,4-dichlorothieno[3,2-d]pyrimidine (75% yield).
- Substitution: 2,4-Dichloro derivative + NaSH → 4-thione product (60–70% yield).
Structural Characterization and Validation
Synthetic products are validated using NMR, HRMS, and IR spectroscopy. For example:
- ¹H NMR: Thione protons resonate at δ 8.88 ppm (singlet).
- IR: Thiocarbonyl (C=S) stretching appears at 1160–1180 cm⁻¹.
- HRMS: Molecular ion peaks align with theoretical m/z values (e.g., C₆H₄N₂S₂: [M+H]⁺ = 169.01).
Challenges and Optimization
- Regioselectivity: Competing reactions at C-2 vs. C-4 require careful control of stoichiometry and temperature.
- Purification: Chromatography-free isolation is achievable via recrystallization from ethanol/chloroform mixtures.
- Yield Enhancement: Catalytic Pd(PPh₃)₄ in Suzuki couplings improves aryl-substituted thione yields (67–80%).
Chemical Reactions Analysis
Types of Reactions: 4aH-thieno[3,2-d]pyrimidine-4-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of 4aH-thieno[3,2-d]pyrimidine-4-thione include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Scientific Research Applications
4aH-thieno[3,2-d]pyrimidine-4-thione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a photosensitizer for photodynamic therapy (PDT) due to its ability to generate singlet oxygen . This property makes it a promising candidate for the treatment of cancer and other diseases. Additionally, its incorporation into DNA and RNA sequences has been explored for targeted therapeutic applications .
Mechanism of Action
The mechanism of action of 4aH-thieno[3,2-d]pyrimidine-4-thione involves the generation of singlet oxygen through the excitation of its triplet state . This reactive oxygen species can induce cell death in cancer cells, making it an effective photosensitizer for PDT. The compound’s ability to be incorporated into DNA and RNA sequences further enhances its therapeutic potential by allowing for targeted delivery to specific cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one
- Molecular Formula : C₆H₄N₂OS
- Key Features : Contains an oxo group (-C=O) at position 4 instead of a thione.
- Synthesis : Synthesized via a three-step process involving substituted oxazine-diones, aromatic aldehydes, and benzylamine derivatives under basic conditions (yields: 46%–86%) .
1-(4-Chlorophenyl)-4,4,6-Trimethyl-3,4-dihydropyrimidine-2(1H)-thione
- Molecular Formula : C₁₃H₁₅ClN₂S
- Key Features : A dihydropyrimidine derivative with a chlorophenyl substituent and methyl groups.
- Synthesis : Prepared via condensation of 4-chloroaniline, 4-methylpent-3-en-2-one, and potassium thiocyanate in acetone (62% yield) .
- Pharmacological Activity : Exhibits antibacterial, anti-inflammatory, and calcium channel-blocking properties .
- Structural Difference: The non-aromatic dihydropyrimidine ring adopts an envelope conformation, enhancing steric interactions compared to the planar thieno[3,2-d]pyrimidine system .
4-(3,4-Dimethoxyphenyl)-6-(Thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione
- Molecular Formula : C₁₄H₁₂N₂S₂
- Key Features : Features a dihydropyrimidine core with methoxy and thiophenyl substituents.
- Synthesis: Formed via multi-component condensation, crystallized in ethanol (87% yield) .
- Spectral Data : ¹³C NMR confirms the thione group (δ 176.2 ppm for C=S) .
- Pharmacological Activity : Reported analgesic and antioxidative effects .
Thieno[3,4-d]pyrimidin-4(3H)-one
- Molecular Formula : C₆H₄N₂OS
- Key Features: Structural isomer of thieno[3,2-d]pyrimidine derivatives, with sulfur at position 3,4 instead of 3,2.
- Applications : Used in synthesizing fused heterocycles like thiazolo-isoxazoles, indicating utility in medicinal chemistry .
Comparative Analysis Table
Key Research Findings
Synthetic Flexibility: Thieno-pyrimidine derivatives are synthesized via diverse routes, including condensation (), multi-component reactions (), and oxazine-dione intermediates ().
Bioactivity Correlation: The presence of a thione group (vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
